

# Application Note: Interpreting the $^1\text{H}$ NMR Spectrum of Propyne in Deuteriochloroform

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## Compound of Interest

Compound Name: Propyne

Cat. No.: B1212725

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## Abstract

This document provides a detailed guide to understanding and interpreting the  $^1\text{H}$  Nuclear Magnetic Resonance (NMR) spectrum of **propyne** ( $\text{CH}_3\text{C}\equiv\text{CH}$ ) when dissolved in deuteriochloroform ( $\text{CDCl}_3$ ). Due to the unique electronic environment of the molecule, the acetylenic and methyl protons exhibit nearly identical chemical shifts, leading to a deceptively simple spectrum. This note outlines the theoretical basis for this observation, presents the expected spectral data, provides a detailed experimental protocol for sample preparation and spectral acquisition, and discusses potential spectral features, including long-range coupling.

## Introduction

**Propyne** is a fundamental alkyne used in various chemical syntheses. Its simple structure provides an excellent case study for understanding the nuances of  $^1\text{H}$  NMR spectroscopy, particularly the factors influencing chemical shifts and the phenomenon of signal overlap. In many common NMR solvents, such as deuteriochloroform, the spectrum of **propyne** presents as a single sharp singlet, a result of the accidental isochrony of the methyl and acetylenic protons. This application note serves as a practical guide for researchers to accurately acquire and interpret the  $^1\text{H}$  NMR spectrum of this compound.

## Spectral Data

In deuteriochloroform, the  $^1\text{H}$  NMR spectrum of **propyne** is characterized by a single peak due to the overlapping signals of the methyl ( $\text{CH}_3$ ) and acetylenic ( $\text{C}\equiv\text{CH}$ ) protons.

Protons	Chemical Shift ( $\delta$ ) in ppm	Multiplicity	Integration	Coupling Constant (J) in Hz
$\text{CH}_3$ and $\text{C}\equiv\text{CH}$	~1.8	Singlet	4H	Not Resolved

Note: The chemical shift can vary slightly depending on the concentration and the specific spectrometer frequency. The observation of a single singlet is typical for spectra recorded on instruments up to 300 MHz.[\[1\]](#)

## Theoretical Interpretation

The chemical shift of a proton is determined by its local electronic environment. In **propyne**, the acetylenic proton is attached to an  $\text{sp}$ -hybridized carbon, while the methyl protons are attached to an  $\text{sp}^3$ -hybridized carbon. Typically, acetylenic protons resonate in the range of  $\delta$  2-3 ppm, and protons on carbons adjacent to a triple bond (propargylic protons) appear in a similar region.

In the case of **propyne** in  $\text{CDCl}_3$ , the chemical shifts of the acetylenic proton and the propargylic methyl protons are nearly identical, leading to the overlap of their signals into a single resonance at approximately 1.8 ppm.[\[1\]](#)

## Long-Range Coupling

A notable feature in the  $^1\text{H}$  NMR of terminal alkynes is the presence of long-range coupling between the acetylenic proton and protons on the adjacent carbon atom ( $^4\text{J}$  coupling).[\[2\]](#)[\[3\]](#)[\[4\]](#) For **propyne**, this would be a  $^4\text{J}$  coupling between the  $\text{CH}_3$  and  $\text{C}\equiv\text{CH}$  protons. This coupling is typically small, on the order of 2-3 Hz. While this coupling is not resolved in  $\text{CDCl}_3$  due to the signal overlap, it is an important concept to be aware of, as the use of a different solvent or a higher field spectrometer might resolve the two signals and reveal this splitting pattern.

## Experimental Protocol

This protocol outlines the steps for preparing a sample of **propyne** in deuteriochloroform and acquiring its  $^1\text{H}$  NMR spectrum.

### 1. Sample Preparation:

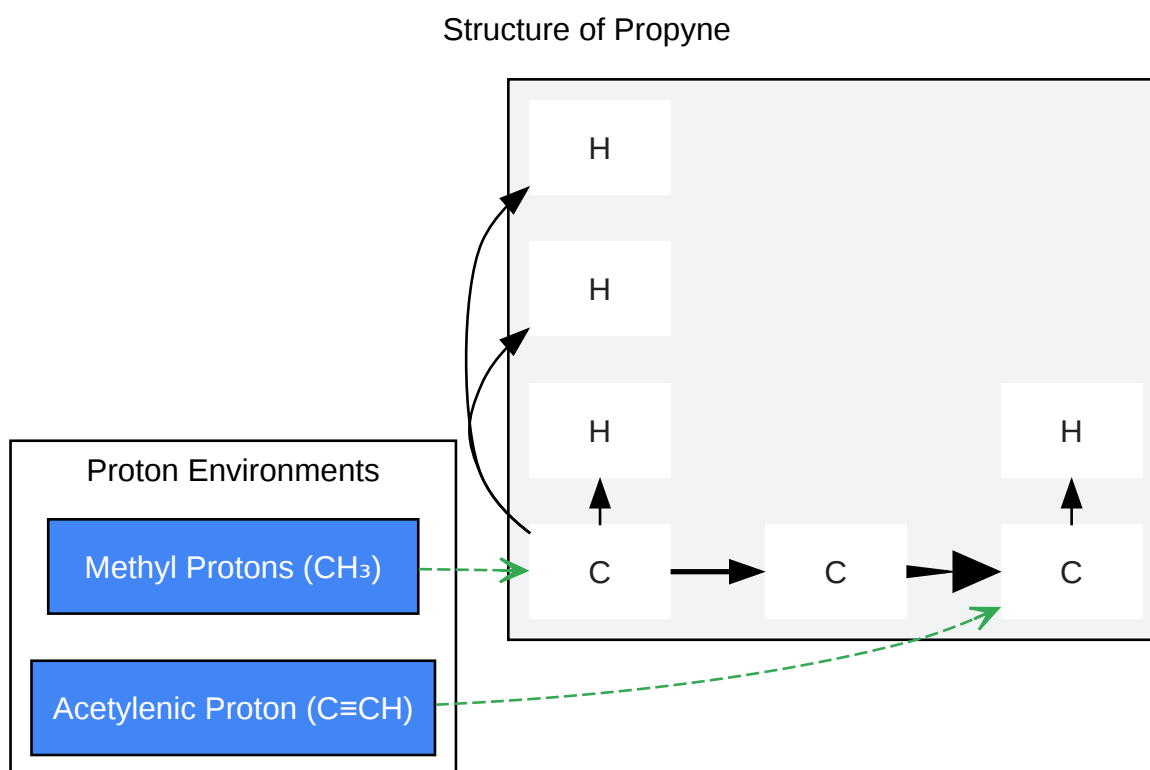
**Propyne** is a gas at room temperature, requiring careful handling.

- Materials:
  - High-quality deuteriochloroform ( $\text{CDCl}_3$ )
  - NMR tube and cap
  - Septum
  - Needle and syringe or a gas-tight syringe
  - Lecture bottle of **propyne** gas with a regulator
  - Cold bath (e.g., dry ice/acetone)
- Procedure:
  - Add approximately 0.6 mL of  $\text{CDCl}_3$  to a clean, dry NMR tube.
  - Cap the NMR tube with a septum.
  - Cool the NMR tube in a cold bath to condense the solvent and reduce its vapor pressure.
  - Carefully bubble a slow stream of **propyne** gas through the  $\text{CDCl}_3$  for a short period (e.g., 30-60 seconds) using a long needle. The amount of dissolved gas will determine the signal intensity.
  - Alternatively, a known volume of **propyne** gas can be introduced into the headspace above the cooled solvent using a gas-tight syringe.
  - Remove the needle and quickly replace the septum with a standard NMR tube cap.
  - Allow the sample to warm to room temperature before inserting it into the spectrometer.

## 2. NMR Data Acquisition:

- Instrument: A standard NMR spectrometer (e.g., 300 MHz or higher).
- Parameters:
  - Solvent:  $\text{CDCl}_3$
  - Reference: Tetramethylsilane (TMS) at  $\delta$  0.00 ppm (if not provided in the solvent). The residual  $\text{CHCl}_3$  peak at  $\delta$  7.26 ppm can also be used for referencing.
  - Acquisition Parameters: Standard  $^1\text{H}$  acquisition parameters are generally sufficient. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

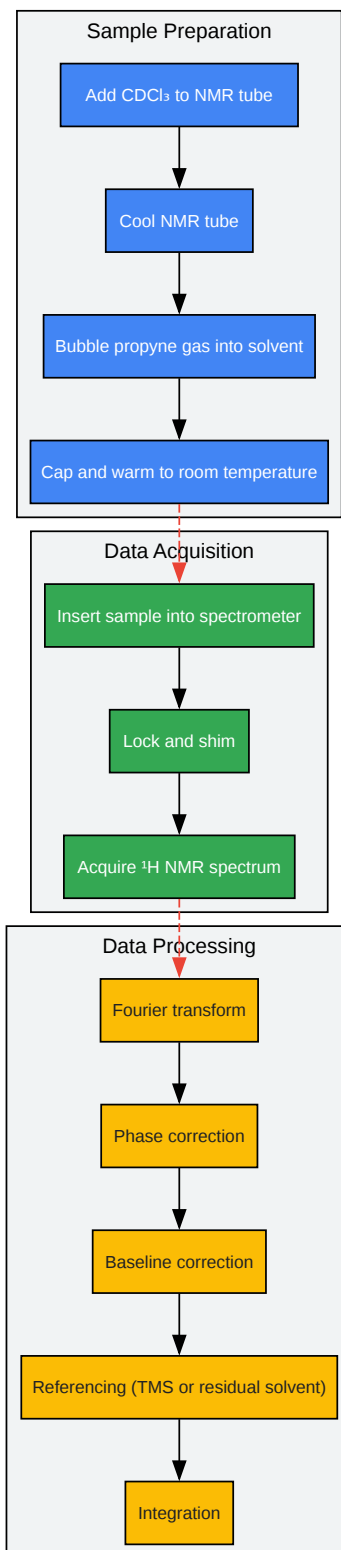
## Visualization of Propyne's Structure and Workflow



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Caption: Molecular structure of **propyne** highlighting the two proton environments.

## Experimental Workflow for Propyne NMR



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Caption: Workflow for acquiring the  $^1\text{H}$  NMR spectrum of **propyne**.

## Discussion of Potential Impurities

Commercial **propyne** is often supplied as part of a mixture known as MAPD gas (methylacetylene-propadiene), which also contains its isomer, propadiene (allene,  $\text{H}_2\text{C}=\text{C}=\text{CH}_2$ ). If propadiene is present, it will exhibit a signal in the olefinic region of the  $^1\text{H}$  NMR spectrum, typically around  $\delta$  4.5-5.0 ppm. Additionally, residual solvents from the synthesis or purification of **propyne** may be present. Common solvent impurities and their approximate chemical shifts in  $\text{CDCl}_3$  are listed in the table below.

Impurity	Approximate $^1\text{H}$ Chemical Shift ( $\delta$ ) in ppm	Multiplicity
Propadiene (Allene)	~4.7	Singlet
Acetone	2.17	Singlet
Dichloromethane	5.30	Singlet
Diethyl ether	1.21 (t), 3.48 (q)	Triplet, Quartet
Water	~1.56	Singlet (broad)

## Conclusion

The  $^1\text{H}$  NMR spectrum of **propyne** in deuteriochloroform is a classic example of accidental isochrony, where distinct proton environments have nearly identical chemical shifts, resulting in a single sharp singlet at approximately 1.8 ppm. While this simplifies the initial interpretation, an understanding of the underlying principles, such as long-range coupling, is essential for a comprehensive analysis. The provided protocol for sample preparation of this gaseous compound and the discussion of potential impurities will aid researchers in obtaining and accurately interpreting high-quality  $^1\text{H}$  NMR spectra of **propyne**.

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